molecular formula C19H21ClF3N5O3S B2569325 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide CAS No. 692733-09-8

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide

Cat. No. B2569325
CAS RN: 692733-09-8
M. Wt: 491.91
InChI Key: KOFURCFKJZWHAT-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and a piperazine ring. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the exchange of chlorine and fluorine atoms and the assembly of the pyridine ring from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in the structure of TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Glycine Transporter 1 Inhibition

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is related to compounds studied for their potential as glycine transporter 1 (GlyT1) inhibitors. Such compounds show promise in modulating cerebrospinal fluid glycine levels, which can have therapeutic implications in central nervous system disorders (Yamamoto et al., 2016).

Antineoplastic Activity

Similar compounds have been explored for their antineoplastic properties, particularly as tyrosine kinase inhibitors. This research is significant in the context of chronic myelogenous leukemia treatment (Gong et al., 2010).

Soluble Epoxide Hydrolase Inhibition

Compounds structurally related to this compound have been investigated as inhibitors of soluble epoxide hydrolase. These inhibitors show potential for use in various disease models due to their impact on serum biomarkers (Thalji et al., 2013).

Androgen Receptor Antagonism

Certain piperazine-1-carboxamide derivatives demonstrate potent antiandrogenic activity, relevant in prostate cancer therapy. These compounds, similar in structure to the one , show efficacy in reducing prostate weight and affecting serum testosterone levels (Kinoyama et al., 2006).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O3S/c1-26(2)32(30,31)15-5-3-14(4-6-15)25-18(29)28-9-7-27(8-10-28)17-16(20)11-13(12-24-17)19(21,22)23/h3-6,11-12H,7-10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFURCFKJZWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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